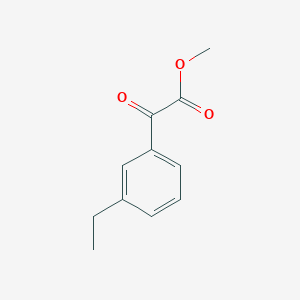

Methyl 3-ethylbenzoylformate

Description

Methyl 3-ethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is known for its moderate solubility in water and high solubility in organic solvents. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .

Properties

IUPAC Name |

methyl 2-(3-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-8-5-4-6-9(7-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVTVILPZKATKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-ethylbenzoylformate typically involves the esterification of 3-ethylbenzoylformic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Methyl 3-ethylbenzoylformate undergoes various chemical reactions, including:

Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-ethylbenzoylformic acid and methanol.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Photoinitiator in UV-Curable Coatings and Inks

One of the primary applications of methyl 3-ethylbenzoylformate is as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates polymerization processes that lead to rapid curing. This property makes it invaluable in industries such as automotive, electronics, and packaging where fast-drying coatings are essential.

Key Benefits:

- Rapid Curing : Significantly reduces production time.

- Durability : Enhances the longevity of coatings and inks.

- Versatility : Applicable in various formulations for different industries.

Intermediate in Herbicide Synthesis

This compound serves as an important intermediate in the synthesis of various herbicides, particularly those targeting unwanted weed growth. Its role in the production of selective herbicides like Benzimidazolinone highlights its significance in agricultural applications.

Case Study:

A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of Benzimidazolinone, which is widely used in crop protection strategies. The compound's reactivity facilitates the introduction of functional groups necessary for herbicidal activity.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing various compounds. Its electrophilic nature allows it to participate in several reactions, including:

- Asymmetric Synthesis : Used to produce chiral compounds with pharmaceutical relevance.

- Formation of β-Amino Acids : Through Henry addition reactions, it can yield biologically active β-amino acids.

Data Table: Organic Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) | Selectivity |

|---|---|---|---|

| Asymmetric Aldol | Chiral β-hydroxy ketones | >90 | High |

| Henry Reaction | β-Amino acids | >85 | Moderate |

| Esterification | Various esters | >95 | High |

Pharmaceutical Applications

This compound has been recognized for its potential in synthesizing pharmaceutical intermediates. Its derivatives are involved in the production of anti-inflammatory drugs such as Ibuprofen and Naproxen.

Insights:

Research indicates that derivatives of this compound exhibit significant biological activity, making them suitable candidates for further pharmaceutical development. The compound's ability to undergo various transformations enhances its utility in drug synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-ethylbenzoylformate primarily involves its role as a photoinitiator. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals. These free radicals then react with monomers to form polymers, leading to the rapid drying and curing of coatings and inks. The molecular targets and pathways involved include the ester group, which undergoes photolysis to generate reactive intermediates .

Comparison with Similar Compounds

Methyl 3-ethylbenzoylformate can be compared with other similar compounds such as:

Methyl benzoylformate: Similar in structure but lacks the ethyl group, making it less hydrophobic.

Ethyl benzoylformate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

Methyl 4-ethylbenzoylformate: Similar but with the ethyl group at the 4-position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct solubility and reactivity characteristics .

Biological Activity

Methyl 3-ethylbenzoylformate, a derivative of benzoylformate, is an important compound in organic synthesis and has garnered attention for its biological activities. This article explores its biological activity through various studies, highlighting its metabolic pathways, synthesis methods, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound belongs to the class of α-keto esters, characterized by the presence of carbonyl and ester functional groups. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various transformations, including asymmetric synthesis and biotransformations.

Metabolic Significance

This compound is involved in several metabolic processes. It serves as an intermediate in the synthesis of bioactive compounds, including anti-inflammatory drugs such as Ibuprofen and Naproxen. Its role in metabolic pathways is significant due to its ability to participate in enzymatic reactions that facilitate the conversion of substrates into biologically active products .

Enzyme Interactions

The compound exhibits activity as an enzyme inhibitor, particularly against oxyacetic acid enzymes. This inhibition is crucial for regulating metabolic pathways that convert acetonic acid to oxalic acid, a process essential for animal metabolism . The electrophilic nature of the carbonyl group enhances its reactivity with nucleophiles, allowing it to participate in various biochemical reactions.

Biotransformation Studies

Research on the biotransformation of this compound indicates that it can be reduced by yeast cells, showcasing its potential for stereoselective transformations. Studies have shown that whole cells of baker's yeast can convert the compound into various products with specific enantiomeric preferences .

| Substrate | Product | Biotransformation Rate (mg/g dry yeast/h) |

|---|---|---|

| This compound | Ethyl mandelate (R) | 112.12 |

| Methyl acetoacetate | Methyl-3-hydroxybutyrate (S) | 0.11 |

These findings suggest that this compound can be used as a substrate for producing valuable chiral compounds through biocatalysis.

Antiproliferative Activity

Recent studies have explored the antiproliferative properties of compounds related to this compound. For instance, derivatives containing similar structural features have shown promising results against cancer cell lines such as HCT116 and MCF-7. These compounds often induce apoptosis via mitochondrial pathways, indicating their potential as anticancer agents .

Case Studies

- Synthesis and Biological Testing : A study conducted on the synthesis of methyl benzoylformate derivatives demonstrated their biological activity against various cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting that modifications to the benzoylformate structure can enhance biological efficacy .

- Enzyme Inhibition : Another case study focused on the inhibition of specific enzymes by this compound derivatives. The results indicated that these compounds could effectively inhibit enzyme activity involved in metabolic pathways critical for cancer cell survival .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acylation with AlCl₃ | 78–85 | 0°C, CH₂Cl₂, 12 h | |

| Direct esterification | 65–72 | Reflux, H₂SO₄ catalyst |

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H NMR : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet) .

- FT-IR : Stretches at 1720–1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (benzoylformate ketone) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .

Critical Note : Baseline separation in HPLC requires gradients of acetonitrile/water (70:30 to 90:10) to resolve unreacted starting materials .

Basic: What are the key stability considerations for storing and handling this compound in research settings?

Methodological Answer:

- Storage : Store in amber glass bottles at –20°C to prevent photodegradation and hydrolysis .

- Moisture control : Use molecular sieves (3Å) in storage vials to absorb trace water .

- Stability testing : Monitor via periodic HPLC to detect degradation products (e.g., 3-ethylbenzoic acid) .

Advanced: How do substituents on the benzoyl ring influence the reactivity and application of this compound in organic synthesis?

Methodological Answer:

The 3-ethyl group impacts:

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Application Example |

|---|---|---|

| -Et | 0.45 | Precursor for chiral catalysts |

| -F | 1.20 | Fluorinated drug intermediates |

Advanced: What strategies are effective in resolving contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results?

Methodological Answer:

- Reproducibility checks : Repeat experiments under identical conditions (e.g., solvent purity, temperature gradients) .

- Cross-validation : Use complementary techniques (e.g., GC-MS with NMR) to confirm structural assignments .

- Statistical analysis : Apply ANOVA to assess variability in yields across batches .

Case Study : Discrepant ¹H NMR peaks in early studies were resolved by deuterated solvent purity checks, revealing residual DMSO-d₅ impurities .

Advanced: What are the methodological considerations for designing kinetic studies or mechanistic investigations involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.